Physicochemical Profiling and Synthetic Utility of C9H7BrFNO: A Technical Guide to Bromofluorinated Dihydroquinolinones
Physicochemical Profiling and Synthetic Utility of C9H7BrFNO: A Technical Guide to Bromofluorinated Dihydroquinolinones
Executive Summary
In modern medicinal chemistry and drug development, halogenated heterocyclic scaffolds serve as critical building blocks for the synthesis of active pharmaceutical ingredients (APIs). Compounds with the molecular formula C9H7BrFNO represent a highly versatile class of intermediates, predominantly crystallizing as bromofluorinated dihydroquinolinones, tetrahydroisoquinolinones, or indolinones[1].
With an average molecular weight of 244.06 g/mol , these scaffolds are prized for their unique physicochemical properties. The inclusion of a fluorine atom modulates lipophilicity and metabolic stability, while the bromine atom serves as an orthogonal reactive handle for late-stage transition-metal-catalyzed cross-coupling[2]. This whitepaper provides a comprehensive technical guide to the structural isomerism, analytical characterization, and synthetic application of the C9H7BrFNO chemical space.
Physicochemical Properties & Isomeric Landscape
Molecular Weight and Isotopic Distribution
The empirical formula C9H7BrFNO yields a theoretical average molecular weight of 244.06 g/mol [1][3]. However, for high-resolution mass spectrometry (HRMS) applications, the monoisotopic mass is the critical parameter.
Due to the natural isotopic abundance of bromine—which exists as an almost 1:1 ratio of
-
Monoisotopic Mass (
): 242.9695 Da -
M+2 Mass (
): 244.9675 Da
Structural Chemical Space
The C9H7BrFNO formula encompasses several structural isomers. The positioning of the heteroatoms and halogens drastically alters the electronic landscape of the ring system, dictating its utility in target-based drug design.
Table 1: Key Pharmacological Isomers of C9H7BrFNO
| Isomer Name | IUPAC Nomenclature | Monoisotopic Mass | Average MW | Primary Pharmacophore Utility |
| 6-Bromo-8-fluoro-3,4-dihydroquinolin-2(1H)-one | 6-bromo-8-fluoro-3,4-dihydro-1H-quinolin-2-one | 242.969 Da | 244.06 g/mol | PARP / Tankyrase inhibitor scaffold[2] |
| 5-Bromo-8-fluoro-3,4-dihydroisoquinolin-1(2H)-one | 5-bromo-8-fluoro-3,4-dihydro-2H-isoquinolin-1-one | 242.969 Da | 244.06 g/mol | Glutathione S-Transferase targeting[4] |
| 4-Bromo-7-fluoro-5-methylindolin-2-one | 4-bromo-7-fluoro-5-methyl-1,3-dihydroindol-2-one | 242.969 Da | 244.06 g/mol | Receptor Tyrosine Kinase (RTK) inhibition |
Analytical Characterization Protocols
To ensure the integrity of the C9H7BrFNO building block before committing it to complex multi-step synthesis, rigorous analytical validation is required. The following protocols are designed as self-validating systems to confirm both mass accuracy and regiochemistry.
LC-MS/MS Workflow for Isotopic Confirmation
Causality Principle: Bromine's isotopic ratio is a built-in diagnostic tool. By utilizing Electrospray Ionization (ESI) in positive mode, the lactam nitrogen is readily protonated, allowing us to observe the intact molecular ion and its isotopic distribution without in-source fragmentation.
Step-by-Step Protocol:
-
System Suitability Test (SST): Inject a blank solvent followed by a known brominated standard (e.g., bromobenzene) to calibrate the mass analyzer and ensure mass accuracy error is < 5 ppm.
-
Sample Preparation: Dissolve 1 mg of the C9H7BrFNO sample in 1 mL of LC-MS grade Methanol. Dilute 1:100 in 50% Acetonitrile/Water.
-
Chromatography: Inject 2 µL onto a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.8 µm). Use a shallow gradient of 5% to 95% Mobile Phase B (Acetonitrile + 0.1% Formic Acid) over 5 minutes. Reasoning: The shallow gradient ensures the polar lactam core is retained while separating any debrominated impurities.
-
Mass Detection: Scan in ESI+ mode from m/z 100 to 500.
-
Data Validation: Confirm the presence of the[M+H]+ doublet at m/z 244.0 and 246.0 with a relative intensity ratio of ~1:1.
Multi-Nuclear NMR for Regiochemical Elucidation
Causality Principle: While mass spectrometry confirms the formula, it cannot distinguish between the isomers listed in Table 1.
Step-by-Step Protocol:
-
Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated DMSO (
). Add 1 µL of fluorobenzene as an internal reference standard. - H NMR Acquisition: Acquire standard proton spectra. Look for the broad singlet corresponding to the lactam NH (typically highly deshielded, ~10.0-10.5 ppm in DMSO).
-
NMR Acquisition: Acquire decoupled and coupled
spectra. -
Data Validation: In the 6-bromo-8-fluoro isomer, the fluorine atom will couple with the adjacent aromatic proton at the 7-position, yielding a distinct doublet (
~ 8-11 Hz). The absence of this specific coupling pattern immediately flags an incorrect regioisomer.
Synthetic Utility: Suzuki-Miyaura Cross-Coupling
The primary utility of C9H7BrFNO (specifically the 6-bromo-8-fluoro-3,4-dihydroquinolin-2(1H)-one isomer) is its application as an electrophile in palladium-catalyzed cross-coupling reactions[5]. The bromine atom acts as a highly efficient leaving group, allowing for the rapid expansion of the molecular scaffold.
Cross-Coupling Protocol
Causality Principle: The biphasic solvent system (Dioxane/Water) is explicitly chosen to dissolve both the organic dihydroquinolinone and the inorganic base. The base is critical as it coordinates with the boronic acid to form a reactive, electron-rich boronate complex, which is necessary to drive the transmetalation step.
-
Reagent Assembly: In an oven-dried Schlenk flask, combine C9H7BrFNO (1.0 eq, 1.0 mmol), the desired Arylboronic acid (1.2 eq, 1.2 mmol), and
(2.5 eq, 2.5 mmol). -
Catalyst Addition: Add
(0.05 eq, 0.05 mmol). -
Degassing (Critical Step): Add 1,4-Dioxane (8 mL) and
(2 mL). Sparge the mixture with dry gas for 15 minutes. Reasoning: Palladium(0) intermediates are highly susceptible to oxidation; removing dissolved prevents premature catalyst death. -
Reaction: Heat the mixture to 90°C under an inert atmosphere for 12 hours. Monitor conversion via TLC or LC-MS.
-
Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash with brine. Dry the organic layer over anhydrous
, concentrate, and purify via flash column chromatography.
Catalytic cycle of the Suzuki-Miyaura cross-coupling utilizing the C9H7BrFNO scaffold.
Application in Medicinal Chemistry
The dihydroquinolin-2-one core is a "privileged scaffold" in medicinal chemistry. It is frequently utilized in the design of inhibitors targeting poly(ADP-ribose) polymerases (PARPs) and tankyrases (TNKS)[2].
The structural features of C9H7BrFNO make it an ideal starting point for fragment-based ligand design:
-
The Lactam Motif: The cyclic amide acts as a rigid hydrogen-bond donor/acceptor pair, perfectly mimicking the nicotinamide moiety of NAD+, allowing it to anchor deeply into the active sites of PARP/TNKS enzymes.
-
The Fluorine Atom: Positioned at the 8-position, the highly electronegative fluorine atom extends into adjacent hydrophobic pockets, displacing high-energy water molecules and significantly increasing binding affinity (an effect known as the "fluorine magic" in medicinal chemistry)[2].
Pharmacophore binding model of the fluorinated dihydroquinolin-2-one core in a target protein active site.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 70977460, 6-Bromo-8-fluoro-3,4-dihydroquinolin-2(1H)-one". PubChem, [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 135541097, 5-Bromo-8-fluoro-3,4-dihydroisoquinolin-1(2H)-one". PubChem, [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 11624520, 4-Bromo-7-fluoro-5-methylindolin-2-one". PubChem, [Link]
-
Narwal, M., et al. "Fragment-Based Ligand Design of Novel Potent Inhibitors of Tankyrases". Journal of Medicinal Chemistry, American Chemical Society, [Link]
-
ECHA CHEM. "5-bromo-7-fluoro-1,2,3,4-tetrahydroisoquinolin-1-one". European Chemicals Agency, [Link]
